molecular formula C12H20O4 B072284 Diethyl 1,1-cyclohexanedicarboxylate CAS No. 1139-13-5

Diethyl 1,1-cyclohexanedicarboxylate

Cat. No. B072284
CAS RN: 1139-13-5
M. Wt: 228.28 g/mol
InChI Key: MLHUKQNAQSRVKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized using methods such as conjugated addition reactions and hydroboration of cyclohexenyl precursors. Maurinsh et al. (1997) synthesized cyclohexane nucleosides, which are related to diethyl cyclohexanedicarboxylates, employing a conjugated addition reaction and subsequent hydroboration, showcasing the methods used in creating cyclohexane-based structures (Maurinsh et al., 1997).

Molecular Structure Analysis

The molecular structure of diethyl 1,1-cyclohexanedicarboxylate derivatives has been examined through NMR and X-ray crystallography techniques, providing insights into the compound's configuration and conformation. Poplevina et al. (2009) detailed the structure of diethyl cyclohexanedicarboxylates using NMR spectroscopy and X-ray analysis, offering detailed insights into the compound's molecular structure (Poplevina et al., 2009).

Scientific Research Applications

Antimicrobial Properties

Diethyl 1,1-cyclohexanedicarboxylate derivatives have been explored for their potential antimicrobial properties. A study conducted by Shoaib (2019) synthesized a novel cyclohexane tosyloxyimine derivative via the reaction of diethyl 4-hydroxy-6-(hydroxyimino)-4-methyl-2-phenylcyclohexane-1,3-dicarboxylate, demonstrating better antimicrobial properties against Gram-negative bacteria compared to Gram-positive bacteria and fungi (Shoaib, 2019).

Coordination Chemistry and Material Science

The coordination chemistry of cyclohexanepolycarboxylate ligands has been extensively reviewed, with particular attention to their applications in materials science, especially as magnetic materials. The review highlights the conformational transformation of cyclohexanepolycarboxylic acids in the presence of various metal ions, providing insights into the potential applications of these compounds in creating new materials (Lin & Tong, 2011).

Molecular Synthesis

Research into cyclohexanedicarboxylates of Cd and Mn has revealed their utility in forming chain and layered structures, with a focus on the e,e conformation being most favored. This systematic study underlines the importance of these compounds in the development of complex molecular architectures (Thirumurugan, Avinash, & Rao, 2006).

Solid-State Properties and Hydrolysis Rate

The synthesis of multiblock copolyesters containing butylene 1,4-cyclohexanedicarboxylate and diethylene glycol 1,4-cyclohexanedicarboxylate sequences has introduced a new class of materials. The study by Gigli et al. (2014) showcases how the molecular architecture of these copolyesters significantly influences their crystallinity, thermal, mechanical properties, degradation rate, and biocompatibility, making them promising candidates for biomedical applications (Gigli et al., 2014).

Safety And Hazards

The safety data sheet for Diethyl 1,1-cyclohexanedicarboxylate indicates that it may be harmful if swallowed . It may cause respiratory irritation and drowsiness or dizziness . Prolonged or repeated exposure may cause damage to organs . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

diethyl cyclohexane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHUKQNAQSRVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290214
Record name Diethyl 1,1-cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1,1-cyclohexanedicarboxylate

CAS RN

1139-13-5
Record name 1139-13-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 1,1-cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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